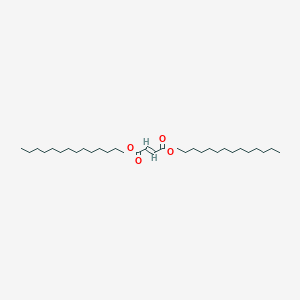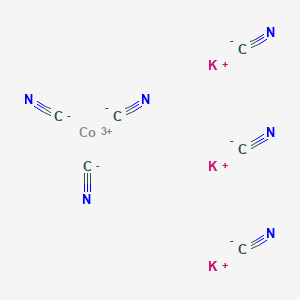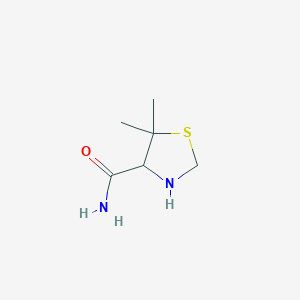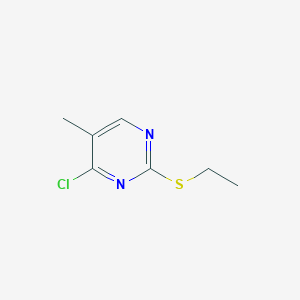
Asn-Gln
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asn-Gln, also known as asparagine-glutamine, is a dipeptide consisting of the amino acids asparagine and glutamine. It is commonly used in scientific research as a supplement for cell culture media due to its ability to enhance cell growth and protein expression. In
Applications De Recherche Scientifique
Fluorescent Probes in Chemical Biology
Fluorescent derivatives of asparagine (Asn) and glutamine (Gln) have been synthesized, showing high fluorescence yields and photostabilities. These derivatives are potential tools for probing cellular components in chemical biology studies (Bajaj et al., 2021).
Role in Age-Related Protein Denaturation
Asn and Gln residues in human lens crystallins undergo deamidation, which may play a key role in age-related denaturation of proteins. This modification is significant in the study of aging and related diseases (Hains & Truscott, 2010).
Asn and Gln in Amino Acid Biosynthesis
The formation of asparaginyl-tRNA (Asn-tRNA) and glutaminyl-tRNA (Gln-tRNA) involves various pathways, including transamidation activities, highlighting the complex biochemistry of amino acid biosynthesis (Curnow et al., 1998).
Protein Dynamics and Stability
NMR spectroscopy has been used to measure microsecond to millisecond time-scale dynamics of Asn and Gln side chains in proteins. This research aids in understanding protein stability and function (Mulder et al., 2001).
Chromatography Analysis
Capillary gas chromatography techniques have been developed for analyzing acids and amino acids, including Asn and Gln. This is crucial for accurate analysis in various scientific fields, including biochemistry and pharmacology (Fortier et al., 1986).
Role in Disease Treatment
Research on amino acid depletion in cancer therapies has found that Asn and Gln are critical for certain cellular responses, particularly in leukemia and other cancers. This research opens avenues for novel treatments (Esen et al., 2016).
Propriétés
Numéro CAS |
14608-83-4 |
|---|---|
Formule moléculaire |
C9H16N4O5 |
Poids moléculaire |
260.25 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H16N4O5/c10-4(3-7(12)15)8(16)13-5(9(17)18)1-2-6(11)14/h4-5H,1-3,10H2,(H2,11,14)(H2,12,15)(H,13,16)(H,17,18)/t4-,5-/m0/s1 |
Clé InChI |
QCWJKJLNCFEVPQ-WHFBIAKZSA-N |
SMILES isomérique |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N |
SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)N)N |
SMILES canonique |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)N)N |
Pictogrammes |
Flammable |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



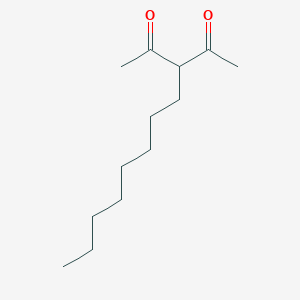

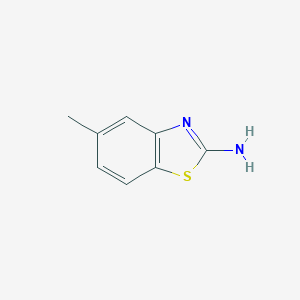
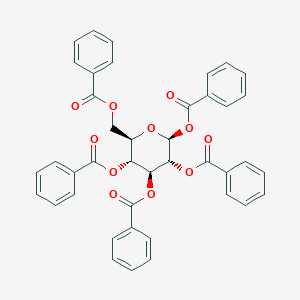
![(17-Acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B78989.png)
